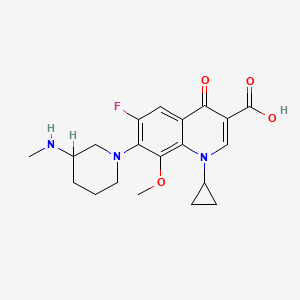

Balofloxacine

Vue d'ensemble

Description

La balofloxacine est un antibiotique fluoroquinolone à large spectre d'activité contre les bactéries Gram-positives et Gram-négatives. Elle est particulièrement efficace contre les bactéries Gram-positives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) et le Streptococcus pneumoniae . La this compound fonctionne en inhibant l'action de la DNA-gyrase, empêchant les cellules bactériennes de se reproduire ou de se réparer, ce qui entraîne finalement la mort cellulaire .

Applications De Recherche Scientifique

Balofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the photochemical properties of fluoroquinolones . In biology and medicine, balofloxacin is used as an antibacterial agent to treat infections caused by susceptible bacteria, including urinary tract infections and respiratory tract infections . Additionally, research has shown that the inclusion complexes of balofloxacin with cyclodextrins can improve its aqueous solubility and reduce its cytotoxicity, making it a promising candidate for new pharmaceutical formulations .

Mécanisme D'action

Target of Action

Balofloxacin primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Balofloxacin operates through a mechanism similar to other fluoroquinolones. It inhibits the action of DNA gyrase and topoisomerase IV, thereby preventing bacterial cells from reproducing or repairing themselves . This inhibition of key enzymes disrupts the supercoiling process, which is essential for the transcription and replication of bacterial DNA .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by Balofloxacin affects the DNA replication and transcription pathways in bacteria . This disruption in the normal functioning of these pathways leads to the cessation of bacterial growth and replication, ultimately resulting in bacterial cell death .

Pharmacokinetics

Balofloxacin exhibits good absorption after oral administration . The main pharmacokinetic parameters of Balofloxacin as single orally taken doses for 100 mg, 200 mg, and 400 mg were reported as follows :

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Balofloxacin prevents bacterial cells from reproducing or repairing themselves, leading to bacterial cell death . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors such as the presence of other antibiotics or heavy metals can influence the bioaccumulation, metabolism, and toxicity of Balofloxacin in aquatic organisms . Furthermore, the development of antibiotic resistance can also be influenced by these environmental factors .

: Levofloxacin: Uses, Interactions, Mechanism of Action | DrugBank Online : Balofloxacin - Wikipedia : What is Balofloxacin used for? - synapse.patsnap.com : Factors influencing the transfer and abundance of antibiotic resistance genes in livestock environments in China | International Journal of Environmental Science and Technology : Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review | Toxics : Pharmacokinetics of balofloxacin tablets in healthy volunteers | Europe PMC

Analyse Biochimique

Biochemical Properties

Balofloxacin interacts with various enzymes and proteins in the body to exert its antibiotic effects. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . By inhibiting these enzymes, Balofloxacin prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth .

Cellular Effects

Balofloxacin’s effects on cells are primarily seen in its antibacterial activity. By inhibiting DNA gyrase and topoisomerase IV, Balofloxacin disrupts bacterial cell function, leading to cell death . It does not significantly affect human cells as these enzymes are specific to bacteria .

Molecular Mechanism

Balofloxacin exerts its effects at the molecular level by binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes’ activity, preventing the unwinding of bacterial DNA and subsequently, DNA replication . This leads to the cessation of bacterial growth and eventual bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Balofloxacin demonstrates stable and consistent antibacterial activity over time . It remains effective even after prolonged exposure to bacterial cells, indicating its stability and resistance to degradation .

Dosage Effects in Animal Models

The effects of Balofloxacin in animal models are dose-dependent. At therapeutic doses, it effectively inhibits bacterial growth. At high doses, it may cause adverse effects, including signs of toxicity .

Metabolic Pathways

Balofloxacin is metabolized in the liver, primarily through the cytochrome P450 system . It interacts with various enzymes in this system during its metabolism .

Transport and Distribution

Balofloxacin is distributed throughout the body after administration. It is transported in the blood and can reach various tissues, including those infected with bacteria . Its distribution is facilitated by its ability to penetrate cell membranes .

Subcellular Localization

Within cells, Balofloxacin is found in various compartments. It can penetrate bacterial cell walls and interact with enzymes inside the bacteria, such as DNA gyrase and topoisomerase IV . This allows it to exert its antibacterial effects directly within bacterial cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la balofloxacine implique plusieurs étapes clés. Une méthode courante commence par la préparation de la 3-méthylaminopipéridine, qui est dérivée de la 3-pyridinométhaneamine. Le cycle pyridine est désoxygéné en utilisant du palladium sur carbone comme catalyseur, ce qui constitue une alternative économique au dioxyde de platine . La 3-méthylaminopipéridine intermédiaire est ensuite mise à réagir avec le chélate de gatifloxacine pour produire le chlorhydrate de this compound .

Méthodes de production industrielle : Dans les milieux industriels, la production de la this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. L'utilisation du palladium sur carbone comme catalyseur est particulièrement avantageuse pour la production de masse en raison de son caractère économique .

Analyse Des Réactions Chimiques

Types de réactions : La balofloxacine subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Par exemple, elle peut réagir avec des radicaux hydroxyles et former des espèces transitoires avec des bandes d'absorption distinctes . Le composé subit également des réactions photochimiques, telles que la défluorination hétérolytique, qui est un processus courant en photochimie fluoroaromatique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la this compound comprennent les radicaux hydroxyles, les radicaux azides et les radicaux aqueux électroniques. Ces réactions se produisent généralement en milieu neutre, avec des constantes de vitesse spécifiques pour chaque réaction .

Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction avec les radicaux hydroxyles entraîne la formation d'espèces transitoires avec un maximum d'absorption à 390 nm .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée pour étudier les propriétés photochimiques des fluoroquinolones . En biologie et en médecine, la this compound est utilisée comme agent antibactérien pour traiter les infections causées par des bactéries sensibles, y compris les infections urinaires et les infections des voies respiratoires . De plus, la recherche a montré que les complexes d'inclusion de la this compound avec les cyclodextrines peuvent améliorer sa solubilité aqueuse et réduire sa cytotoxicité, ce qui en fait un candidat prometteur pour de nouvelles formulations pharmaceutiques .

Mécanisme d'action

La this compound exerce ses effets antibactériens en inhibant l'action de la DNA-gyrase et de la topoisomérase IV, qui sont des enzymes essentielles à la réplication, à la transcription, à la réparation et à la recombinaison de l'ADN bactérien . En inhibant ces enzymes, la this compound empêche les cellules bactériennes de se reproduire ou de se réparer, ce qui entraîne la mort cellulaire .

Comparaison Avec Des Composés Similaires

La balofloxacine fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d'autres composés tels que la lévofloxacine, la ciprofloxacine et la moxifloxacine. Comparée à ces composés similaires, la this compound a une activité accrue contre les bactéries Gram-positives, y compris le SARM et le Streptococcus pneumoniae . Cela la rend particulièrement utile dans le traitement des infections causées par ces bactéries résistantes. D'autres fluoroquinolones, telles que la lévofloxacine et la ciprofloxacine, inhibent également la DNA-gyrase et la topoisomérase IV, mais peuvent avoir des spectres d'activité et des propriétés pharmacocinétiques différents .

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQLHRYJBWGORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046695 | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-70-6 | |

| Record name | Balofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

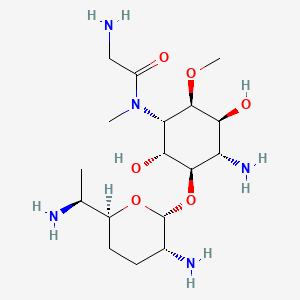

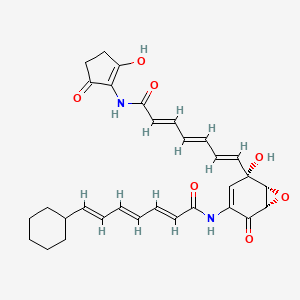

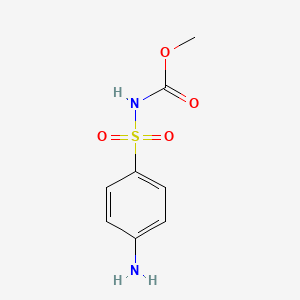

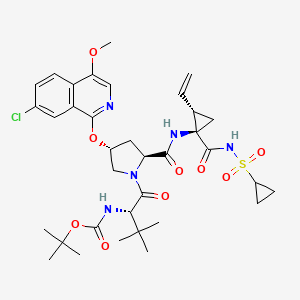

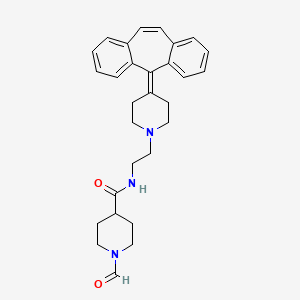

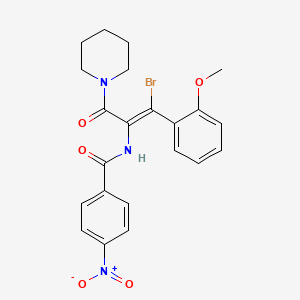

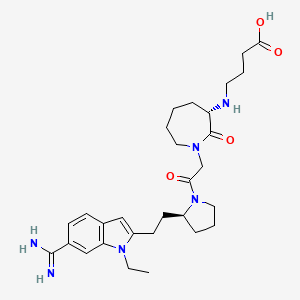

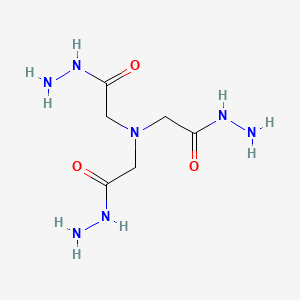

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of balofloxacin?

A1: Balofloxacin is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair.

Q2: Which enzyme, DNA gyrase or topoisomerase IV, is the primary target of balofloxacin in Ureaplasma urealyticum?

A2: Research suggests that topoisomerase IV is the primary target of balofloxacin in Ureaplasma urealyticum. Studies have shown that first-generation resistant mutants developed a mutation in the gene encoding topoisomerase IV, while second-generation mutants inherited this mutation and acquired an additional mutation in the DNA gyrase gene. []

Q3: What are the downstream effects of balofloxacin's inhibition of bacterial DNA gyrase and topoisomerase IV?

A3: Inhibition of these enzymes leads to the disruption of DNA replication and repair processes in bacteria. Ultimately, this results in bacterial cell death. [, ]

Q4: What is the molecular formula and weight of balofloxacin?

A4: The molecular formula of balofloxacin is C19H22FN3O4 • 2H2O. Its molecular weight is 405.43 g/mol. [, ]

Q5: What spectroscopic techniques have been used to characterize the structure of balofloxacin?

A5: Several spectroscopic techniques have been employed to analyze the chemical structure of balofloxacin, including:

- Nuclear Magnetic Resonance (NMR): Used to determine the arrangement of atoms and functional groups within the molecule. []

- Infrared Fourier Transform Spectroscopy (FT-IR): Helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. []

Q6: How does the addition of sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) impact the stability of balofloxacin eye drops?

A6: Studies have shown that SBE-β-CD significantly improves the stability of balofloxacin eye drops when exposed to light. []

Q7: How is balofloxacin absorbed and what is its bioavailability?

A7: Balofloxacin is almost completely absorbed in rats and dogs following oral administration, with bioavailabilities of 87.50% and 87.73%, respectively. In mice, the oral bioavailability is lower at 19.03%. []

Q8: What are the primary routes of elimination for balofloxacin?

A8: Balofloxacin is primarily eliminated through the kidneys (renal route) in humans. [, ] A small portion is metabolized into balofloxacin glucuronide and N-desmethyl balofloxacin and excreted in urine. []

Q9: Does age affect the pharmacokinetics of balofloxacin?

A9: Yes, studies in elderly subjects indicate that balofloxacin absorption is slightly delayed, and urinary excretion is both delayed and diminished compared to younger adults. This is attributed to age-related decline in renal function. []

Q10: What is the in vitro activity of balofloxacin against common bacterial pathogens?

A10: Balofloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows potent activity against Staphylococcus, Streptococcus pneumoniae, and Enterococcus, even surpassing the activity of norfloxacin, ofloxacin, and ciprofloxacin against these pathogens. [, ]

Q11: Has balofloxacin been evaluated in animal models of infection?

A11: Yes, balofloxacin has shown efficacy in an experimental Staphylococcus aureus keratitis model. It demonstrated superior effectiveness compared to levofloxacin in reducing bacterial load and improving clinical scores. []

Q12: What is the clinical efficacy of balofloxacin in treating urinary tract infections?

A12: Clinical trials have demonstrated that balofloxacin is as effective as levofloxacin in treating acute bacterial urinary tract infections, with comparable cure rates and bacterial eradication rates. [, , ]

Q13: What are the known mechanisms of resistance to balofloxacin in Ureaplasma urealyticum?

A13: Resistance to balofloxacin in Ureaplasma urealyticum primarily arises from mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding topoisomerase IV and DNA gyrase. []

Q14: What analytical techniques are used to quantify balofloxacin in biological samples?

A14: High-performance liquid chromatography (HPLC) with various detection methods is commonly employed for quantifying balofloxacin in biological samples like plasma and urine. These detection methods include:

Q15: What is chemiluminescence and how is it applied to determine balofloxacin levels?

A15: Chemiluminescence is the emission of light as a result of a chemical reaction. A novel method using a europium (III)-sensitized KBrO3-Na2S2O4 reaction in a micellar medium significantly enhances the weak chemiluminescence signal produced by balofloxacin. This enhanced signal is then used to determine balofloxacin concentrations in pharmaceutical formulations and biological fluids. [, ]

Q16: What strategies have been explored to improve the solubility and sustained release of balofloxacin?

A16: Several approaches have been investigated to enhance the solubility and sustained release properties of balofloxacin, including:

- Incorporation into floating microspheres: Utilizing polymers like ethylcellulose, hydroxypropyl methylcellulose (HPMC), and Eudragit RSPO in a solvent diffusion method allows for the development of gastroretentive floating microspheres, improving drug absorption and bioavailability. []

- Formulation of ion-sensitive in situ gels: Combining sodium alginate, HPMC E50 LV, and HPMC K4M enables the creation of ion-sensitive in situ gels for sustained ocular drug delivery, enhancing bioavailability and prolonging precorneal residence time. []

- Development of gastric floating sustained-release tablets: Utilizing a combination of calcium carbonate, HPMC K4M, and octadecanol allows for the creation of tablets that float in the stomach, providing sustained drug release over an extended period. []

Q17: What drug delivery strategies show promise for enhancing balofloxacin's therapeutic efficacy?

A17: Research suggests that incorporating balofloxacin into specialized drug delivery systems like floating microspheres and ion-sensitive in situ gels can significantly improve its therapeutic efficacy. These systems offer advantages such as sustained drug release, targeted delivery to specific sites (e.g., the stomach or eye), and enhanced bioavailability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)